molecular formula C14H17ClN4O2S B6426836 1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2097866-88-9

1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B6426836
CAS No.: 2097866-88-9
M. Wt: 340.8 g/mol
InChI Key: SXQVWXNXHAKRNN-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 4 with a 1,2,3-triazole ring and at position 1 with a (2-chlorophenyl)methanesulfonyl group. The sulfonyl moiety enhances hydrogen-bonding capacity and metabolic stability, while the triazole contributes to π-π stacking interactions in biological targets. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method widely used in click chemistry .

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVWXNXHAKRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate containing the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via sulfonylation reactions, where a chlorophenyl sulfonyl chloride reacts with the piperidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would be determined through detailed biochemical studies and molecular docking simulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives (Fluoroquinolones)
  • Example: Fluoroquinolones with 4-(1H-1,2,3-triazol-1-yl)piperidine at C7 (e.g., derivatives in ).
  • Key Differences: Substituent: Fluoroquinolones incorporate carboxylic acid and fluorine groups for DNA gyrase inhibition. Activity: Target compound lacks the quinolone core, suggesting divergent mechanisms (e.g., enzyme inhibition vs. receptor modulation). Synthesis: Both use CuAAC for triazole introduction, but fluoroquinolones require additional steps for naphthyridine core assembly .
B. 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid ()
  • Key Differences :
    • Substituents : Fluorophenyl (vs. chlorophenyl) and carboxylic acid (vs. sulfonyl).
    • Physicochemical Properties : Carboxylic acid improves solubility but reduces membrane permeability compared to sulfonyl.
    • Target Specificity : Fluorophenyl’s lower electronegativity may reduce binding affinity to halogen-sensitive targets .

Substituent-Driven Functional Comparisons

Compound Piperidine Substituents Biological Target Key Properties Reference
Target Compound 1-(2-chlorophenyl)methanesulfonyl, 4-triazole Likely enzymes/receptors (e.g., sulfonamide-sensitive targets) High metabolic stability, moderate solubility -
Fluoroquinolone Derivative C7-triazole-piperidine, quinolone core Bacterial DNA gyrase Broad-spectrum antibacterial activity
Methyl 1-(4-(4-(tert-Butyl)phenyl)-1H-triazol-1-yl)benzylpiperidine-4-carboxylate () tert-Butylphenyl, methyl ester Sphingosine-1-phosphate receptor (immunomodulation) Bulky tert-butyl enhances lipophilicity
1-(2-Methoxybenzoyl)-4-triazol-piperidine () Methoxybenzoyl, triazole Undisclosed (possibly kinase inhibitors) Electron-donating methoxy improves membrane permeability

Pharmacological and Physicochemical Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target’s chlorophenyl-sulfonyl group increases acidity (pKa ~5–6), enhancing solubility in physiological pH compared to tert-butylphenyl derivatives .
    • Methoxybenzoyl () and fluorophenyl () substituents reduce polarity, favoring CNS penetration.
  • Triazole Regioselectivity :
    • CuAAC ensures 1,4-disubstituted triazole in the target compound, critical for binding orientation , whereas older methods yield mixtures.

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